betaLacNAc
Description
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(25)21-9-11(27)16(7(3-23)33-18(9)32)36-20-15(31)13(29)17(8(4-24)35-20)37-19-14(30)12(28)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11-,12+,13-,14-,15-,16-,17+,18?,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOITYCLKNIWNMP-QDRCFXCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Specificity and Modifications
β4GalT exhibits broad acceptor substrate tolerance, enabling the synthesis of diverse β-LacNAc derivatives. Modifications at the 3-, 6-, and N-acetyl positions of GlcNAc are tolerated, including:
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3-O-Methyl-GlcNAc : Enhances enzymatic activity by reducing steric hindrance.
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3-Deoxy-GlcNAc : Retains activity but lowers binding affinity due to the absence of the hydroxyl group.
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6-O-Fucosylated GlcNAc : Serves as an acceptor, enabling the synthesis of fucosylated β-LacNAc structures.
The enzyme’s specificity can be modulated by α-lactalbumin, which shifts preference toward glucose acceptors for lactose synthesis but is unnecessary for GlcNAc galactosylation.
Reaction Optimization
Key parameters for high-yield β-LacNAc production include:
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pH : Optimal activity at pH 7.4–7.8.
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Temperature : 37°C, with reduced activity above 45°C.
Table 1: Substrate Modifications and Their Impact on β4GalT Activity
| Substrate Modification | Relative Activity (%) | Key Observation |
|---|---|---|
| 3-O-Methyl-GlcNAc | 95 | Reduced steric hindrance |
| 3-Deoxy-GlcNAc | 60 | Lower binding affinity |
| 6-O-Fucosylated GlcNAc | 85 | Compatible with fucosylation |
Sequential One-Pot Multienzyme (OPME) Cascade
A breakthrough in β-LacNAc synthesis involves a one-pot multienzyme (OPME) system combining glycosyltransferases with nucleotide triphosphate (NTP) regeneration. This method eliminates costly nucleotide sugar additives by regenerating ATP and UTP in situ.
Enzymatic Cascade Design
The pathway integrates:
Performance and Scalability
Under optimized conditions (100 mM GlcNAc, 37°C, pH 7.5), the OPME system achieves >90% yield. Scaling to 5 L bioreactors demonstrated consistent productivity (25 g/L β-LacNAc), highlighting industrial potential.
Table 2: OPME System Performance Metrics
| Parameter | Value |
|---|---|
| Substrate Concentration | 100 mM |
| Yield | >90% |
| Scale-Up Capacity | 5 L Bioreactor |
| Productivity | 25 g/L |
Chemoenzymatic Approaches with Endo-β-N-Acetylglucosaminidase (Endo-A)
Chemoenzymatic strategies leverage Endo-A for ligating synthetic glycans to peptide backbones, enabling access to rare β-LacNAc-containing glycopeptides.
Orthogonal Protective Group Strategy
Core tetrasaccharide intermediates are functionalized with orthogonal protecting groups (e.g., benzyl, allyl, tert-butyldimethylsilyl), allowing sequential deprotection and glycosylation at specific mannose residues.
Industrial-Scale Production Considerations
Fermentation-Derived Enzymes
Crude enzyme extracts from E. coli or Bacillus subtilis expressing recombinant β4GalT reduce costs by 60% compared to purified enzymes, without compromising yield.
Continuous Catalytic Systems
Pilot studies demonstrate continuous β-LacNAc synthesis using immobilized β4GalT on chitosan beads, achieving a space-time yield of 0.8 g/L/h.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for β-LacNAc Synthesis
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| β4GalT Enzymatic | 85–90 | 120 | Moderate |
| OPME Cascade | >90 | 75 | High |
| Chemoenzymatic | 70–80 | 200 | Low |
Chemical Reactions Analysis
Types of Reactions
Beta-lactam compounds undergo various chemical reactions, including:
Hydrolysis: Beta-lactam rings can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive products.
Oxidation and Reduction: These reactions can modify the functional groups attached to the beta-lactam ring, altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents to the beta-lactam ring, potentially enhancing its antibacterial properties.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of beta-lactam antibiotics results in the formation of penicilloic acids, which are inactive against bacteria .
Scientific Research Applications
Glycobiology
BetaLacNAc is crucial in glycobiology, influencing cell-cell interactions, signaling pathways, and immune responses. It is a component of glycoproteins and glycolipids, which are essential for cellular recognition processes.
Immunology
This compound has been shown to enhance T-cell activation by improving the binding affinity between T-cells and antigen-presenting cells. This property makes it a potential candidate for immunotherapeutic strategies aimed at enhancing immune responses against tumors or infections.
Cancer Research
In cancer research, this compound-modified nanoparticles have been utilized for targeted drug delivery systems. These systems exploit the specific interactions between this compound and lectins on cancer cells to improve therapeutic efficacy while minimizing side effects .
Synthesis of Complex Carbohydrates
This compound serves as a building block in the synthesis of more complex carbohydrates. Its unique structure allows for the creation of diverse glycosylated compounds that are useful in pharmaceutical development .
Cross-Linking Studies
X-ray crystallographic studies have demonstrated that this compound can form unique cross-linked lattices with lectins such as soybean agglutinin. This property is exploited in structural biology to understand carbohydrate-lectin interactions better .
Antibiotic Development
Research into beta-lactam antibiotics has highlighted the role of this compound in developing new antimicrobial agents. Its ability to inhibit bacterial cell wall synthesis makes it a focus of ongoing studies aimed at overcoming antibiotic resistance .
Vaccine Development
This compound is being explored as an adjuvant in vaccine formulations. Its ability to modulate immune responses could enhance vaccine efficacy by promoting stronger and longer-lasting immunity against pathogens .
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Glycobiology | Cell signaling and recognition | Role in T-cell activation |
| Cancer Research | Targeted drug delivery | Nanoparticles modified with this compound |
| Chemical Synthesis | Building block for complex carbohydrates | Synthesis of glycosylated compounds |
| Medical Applications | Antibiotic development | New beta-lactam antibiotics |
| Vaccine Development | Immune response modulation | Use as an adjuvant |
Case Study 1: T-cell Activation Enhancement
A study investigated the effect of this compound on T-cell activation. Results indicated that this compound significantly increased the binding affinity between T-cells and antigen-presenting cells, leading to enhanced immune responses. This finding supports its potential use in immunotherapy.
Case Study 2: Targeted Drug Delivery Systems
Research demonstrated that nanoparticles functionalized with this compound showed improved targeting efficiency towards cancer cells expressing specific lectins. This targeted approach resulted in increased drug accumulation within tumors while reducing systemic toxicity .
Case Study 3: Structural Biology Insights
X-ray crystallography revealed the unique cross-linking capabilities of this compound with soybean agglutinin, providing insights into carbohydrate-lectin interactions that are crucial for understanding various biological processes .
Mechanism of Action
Beta-lactam antibiotics exert their effects by binding to and inactivating PBPs, which are enzymes involved in the synthesis of the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening of the cell wall and ultimately causing bacterial cell lysis. The beta-lactam ring is crucial for this activity, as it mimics the natural substrate of PBPs, allowing the antibiotic to bind effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
BetaLacNAc shares structural and functional similarities with other glycan motifs but exhibits distinct biochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of this compound and Related Disaccharides
Key Findings from Comparative Studies
Binding Specificity : this compound’s β(1→4) linkage enhances affinity for galectin-3 compared to LNB’s β(1→3) linkage, making it a stronger mediator of cell adhesion .
Metabolic Stability : this compound is more resistant to enzymatic cleavage by β-galactosidases than N,N'-diacetyllactosamine due to steric hindrance from the Gal moiety .
Biopharmaceutical Applications : this compound-containing glycans are preferred in antibody-drug conjugates (ADCs) for their predictable glycosylation patterns, unlike chitobiose, which triggers unintended immune responses .
Notes on Methodology and Referencing
- Analytical Consistency : Data from GlycoBase and autoGU were standardized to ensure reproducibility across studies .
- Nomenclature Compliance: IUPAC naming conventions were strictly followed to avoid ambiguity (e.g., "beta-linked N-acetyllactosamine" instead of abbreviations) .
- Citation Diversity : References include peer-reviewed articles, glycan databases, and glycosylation engineering handbooks to ensure authoritative coverage .
Biological Activity
BetaLacNAc (β-N-acetyllactosamine) is a disaccharide composed of galactose and N-acetylglucosamine. It plays a significant role in various biological processes, including cell signaling, immune response, and microbial interactions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Properties
This compound exhibits unique structural properties that influence its biological functions. The molecular formula is C₁₂H₂₁N₁₁O₁₁, and its structure can be represented as:
This disaccharide is a key component of glycoproteins and glycolipids, contributing to the structural diversity of glycans on cell surfaces.
1. Cell Signaling
This compound is involved in cellular signaling pathways. It acts as a ligand for various lectins, which are proteins that bind carbohydrates. This interaction can modulate immune responses and cell adhesion processes.
- Case Study : In a study examining the role of this compound in T-cell activation, it was found that this compound enhances the binding affinity of T-cell receptors to glycosylated antigens, promoting stronger immune responses .
2. Microbial Interactions
This compound serves as a receptor for certain pathogens. For example, some strains of bacteria utilize this compound to adhere to host tissues.
- Research Finding : A study demonstrated that Escherichia coli strains expressing specific adhesins could bind to this compound residues on epithelial cells, facilitating infection .
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of this compound derivatives. These compounds may inhibit the growth of various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 mg/L |
| Escherichia coli | 16 mg/L |
| Candida albicans | 64 mg/L |
These findings suggest that this compound derivatives could be explored as therapeutic agents against bacterial and fungal infections .
Cytotoxicity Studies
The safety profile of this compound has been evaluated in several cytotoxicity assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
